molecular formula C19H15N3OS B2553699 5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol CAS No. 142142-73-2

5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol

Cat. No. B2553699
CAS RN: 142142-73-2
M. Wt: 333.41
InChI Key: MXVHEZOEAAPXQC-UHFFFAOYSA-N
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Description

The compound "5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol" is a heterocyclic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The naphthyl group attached to the triazole ring through an oxymethyl linker may contribute to the lipophilicity and potential bioactivity of the molecule.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides with various carbonyl-containing precursors. For instance, the synthesis of 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was achieved by reacting 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization in the presence of KOH . Although the specific synthesis of "5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol" is not detailed in the provided papers, similar synthetic strategies could be employed, using naphthylmethyl chlorides as starting materials .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For example, the study of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol involved FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies, along with quantum chemical calculations to investigate the thione-thiol tautomerism and other structural features . These methods could similarly be applied to analyze the molecular structure of "5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

Triazole derivatives exhibit a range of chemical reactivity due to the presence of both thiocarbonyl and amine nitrogen sites. These sites can participate in various chemical reactions, leading to the formation of biologically active compounds. For instance, 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol underwent reactions with formaldehyde and different amines to yield Mannich bases, and its chloromethyl derivative reacted with thiols to give sulfides . Such reactivity could be expected for "5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol" as well, potentially leading to a variety of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their pharmacological profile. The study of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols included the use of 1H NMR spectroscopy, elemental analysis, and other methods to confirm the structure and individuality of the synthesized compounds . These methods can also be applied to determine the physical and chemical properties of "5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol", which would be essential for predicting its pharmacological activity and potential as a drug candidate.

Scientific Research Applications

Reactivity and Antioxidant Activity

1,2,4-Triazole derivatives, including 5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol, have garnered attention for their high antioxidant and antiradical activities. These compounds are compared to biogenic amino acids like cysteine due to their free SH-groups, which contribute to their reactivity and potential therapeutic applications. The exploration of the chemical transformations involving this class of compounds highlights their significance in developing new pharmacological agents (Kaplaushenko, 2019).

Broad-Spectrum Biological Activities

Research into 1,2,4-triazole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These findings underscore the potential of 5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol and similar compounds in contributing to the development of new therapeutic agents with diverse applications (Ohloblina, 2022).

Versatility in Synthesis and Application

The versatility of 1,2,4-triazole derivatives in synthesis and application is well-documented, highlighting their importance not only in the pharmaceutical and medical fields but also in engineering, metallurgy, and agriculture. These compounds serve various roles, from optical materials and photosensitizers to antioxidants and corrosion inhibitors, showcasing their wide-ranging utility and the potential of 5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol in diverse scientific and industrial applications (Parchenko, 2019).

properties

IUPAC Name

3-(naphthalen-1-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c24-19-21-20-18(22(19)15-9-2-1-3-10-15)13-23-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVHEZOEAAPXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Naphthyloxymethyl)-4-phenyl-1,2,4-triazole-3-thiol

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